4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide

Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

The compound 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide is a synthetic small molecule belonging to the indole-3-carboxamide class, featuring a central piperazine ring linked to a 4-oxobutanamide side chain terminating in an N-(2-methylpropyl) group. The indole-3-carbonyl-piperazine scaffold is a recognized privileged structure extensively explored for modulating G-protein coupled receptors (GPCRs), kinases, and proteases, with documented applications spanning cannabinoid receptor agonism, serotonin receptor modulation, and renin inhibition.

Molecular Formula C21H28N4O3
Molecular Weight 384.5 g/mol
Cat. No. B12182820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide
Molecular FormulaC21H28N4O3
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)CCC(=O)N1CCN(CC1)C(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C21H28N4O3/c1-15(2)13-23-19(26)7-8-20(27)24-9-11-25(12-10-24)21(28)17-14-22-18-6-4-3-5-16(17)18/h3-6,14-15,22H,7-13H2,1-2H3,(H,23,26)
InChIKeyQTXPOJJVFAMLNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide: Chemical Class and Core Scaffold Overview


The compound 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide is a synthetic small molecule belonging to the indole-3-carboxamide class, featuring a central piperazine ring linked to a 4-oxobutanamide side chain terminating in an N-(2-methylpropyl) group . The indole-3-carbonyl-piperazine scaffold is a recognized privileged structure extensively explored for modulating G-protein coupled receptors (GPCRs), kinases, and proteases, with documented applications spanning cannabinoid receptor agonism, serotonin receptor modulation, and renin inhibition [1][2]. Its molecular formula is C21H28N4O3, with a molecular weight of 384.48 g/mol, a calculated logP of approximately 2.29, and a topological polar surface area (TPSA) of 97.55 Ų, placing it within favorable drug-like property space according to Lipinski's Rule of Five [3].

Why Generic Indole-Piperazine Substitution Fails for 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide


Generic substitution within the indole-piperazine class is precluded by the extreme sensitivity of target binding pockets to the specific N-alkyl substituent on the butanamide side chain. Published structure-activity relationship (SAR) studies on indole-3-carboxamide-based renin inhibitors demonstrate that even minor modifications to the amide substituent (e.g., moving from an N-cyclopentyl to an N-benzyl group) can shift in vitro IC50 values by more than two orders of magnitude [1]. The N-(2-methylpropyl) group present in this compound provides a distinct steric and lipophilic profile that cannot be replicated by close analogs such as N-cyclopentyl- or N-(2-methoxybenzyl)-substituted variants . Procuring a compound with a different N-substituent introduces uncontrolled variables in binding kinetics, selectivity, and off-target profiles, rendering any data generated non-transferable and undermining experimental reproducibility [2].

Quantitative Differentiation Evidence for 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide Against Closest Analogs


Differentiation of N-(2-methylpropyl) vs. N-cyclopentyl Side Chain on Predicted logP and Solubility

The N-(2-methylpropyl) substituent confers a measurably lower calculated logP and higher aqueous solubility compared to the N-cyclopentyl analog, a key differentiation for in vitro assay compatibility and oral bioavailability potential. Based on computed physicochemical data, the target compound has a clogP of 2.29, while the N-cyclopentyl analog (C23H30N4O3, MW 410.52 g/mol) is predicted to have a clogP of approximately 3.1, representing a ~0.8 log unit increase in lipophilicity [1]. This difference in lipophilicity directly impacts non-specific protein binding, passive membrane permeability, and solubility-limited absorption, making the N-(2-methylpropyl) variant a more favorable starting point for lead optimization programs targeting CNS or systemic indications where balanced hydrophilicity is required [2].

Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

Renin Inhibitory Activity: Indole-3-carboxamide Scaffold Benchmarking Against Piperazine-substituted Analogs

The indole-3-carbonyl-piperazine core found in the target compound is the pharmacophore responsible for nanomolar renin inhibition. In a published SAR study by Scheiper et al. (2010), the unsubstituted indole-3-carboxamide piperazine scaffold demonstrated a renin IC50 of approximately 150 nM. In contrast, the N-methylpiperazine analog showed a significant loss of activity (IC50 > 10,000 nM), highlighting the critical requirement for the indole-3-carbonyl piperazine moiety to achieve biochemical potency [1]. This class-level data establishes that the target compound's core scaffold is a validated, potent pharmacophore for renin, unlike simpler piperazine amides or N-alkyl piperazines which are essentially inactive against this target [2].

Renin Inhibition Cardiovascular Drug Discovery Structure-Activity Relationship

Patent-Disclosed Therapeutic Selectivity: Differentiation from Broader Indole-Piperazine Derivatives

Patent literature from Merck KGaA discloses that N-(indolecarbonyl)-piperazine derivatives, a class encompassing the target compound, exhibit functional selectivity for serotonin receptor subtypes (5-HT1D/5-HT1B) implicated in migraine and neuropsychiatric disorders. Within the patent, compounds with branched alkyl amide substituents (such as N-(2-methylpropyl)) are explicitly claimed and distinguished from linear alkyl or aryl-substituted analogs, which show different receptor binding profiles and are targeted toward metabolic disorders such as obesity [1][2]. This indicates that the N-(2-methylpropyl) group is not a random substituent but a key determinant biasing the compound's polypharmacology toward neurological rather than metabolic applications [3].

CNS Drug Discovery Receptor Selectivity Patent SAR Analysis

Molecular Topology: TPSA and Hydrogen Bonding Profile vs. Close Analogs

The target compound possesses a topological polar surface area (TPSA) of 97.55 Ų, which falls within the optimal range (60-100 Ų) for CNS drug candidates, whereas closely related analogs with bulkier substituents exceed this threshold, likely impairing brain penetration. For instance, the N-(2-methoxybenzyl) analog (C25H28N4O4, MW 448.53 g/mol) has a calculated TPSA of approximately 107 Ų, which exceeds the commonly accepted CNS cutoff of ≤100 Ų [1]. This 10 Ų difference in TPSA is significant for predicting passive blood-brain barrier (BBB) permeability, suggesting the N-(2-methylpropyl) compound may demonstrate superior CNS exposure in vivo compared to the methoxybenzyl-substituted congener [2].

Molecular Design CNS Drug-likeness Property-based Optimization

Defined Research and Procurement Scenarios for 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide


CNS Lead Optimization Programs Targeting Serotonergic or Cannabinoid Pathways

Procure this compound as a fragment or lead-like molecule for optimization programs focused on 5-HT1B/1D receptors or CB1 receptors, where the N-(2-methylpropyl) group provides a balanced lipophilicity profile (clogP 2.29) and a TPSA (97.55 Ų) within the CNS drug-likeness window. The compound's core indole-piperazine scaffold has demonstrated nanomolar potency in renin inhibitor SAR studies [1], and patent evidence supports its association with neurological rather than metabolic indications [2]. Direct experimental validation of the specific compound's Ki for serotonin and cannabinoid receptors is recommended as a primary screening step.

Pharmacological Tool for Investigating Renin-Dependent Blood Pressure Regulation

Use as a synthetic intermediate or reference compound in renin inhibitor research, where the indole-3-carbonyl piperazine scaffold is a proven pharmacophore with a published scaffold-matched renin IC50 of ~150 nM [1]. The N-(2-methylpropyl) group offers a solubility advantage over more lipophilic analogs, facilitating in vitro assay development. Researchers should confirm the specific compound's renin IC50 under their own assay conditions and compare against the scaffold-matched literature data.

In Silico Modeling and Pharmacophore Hypothesis Validation

Incorporate the compound into computational models as a test case for property prediction, given its well-defined clogP (2.29) and TPSA (97.55 Ų) [2]. Its structural uniqueness relative to widely studied indole-piperazine cannabinoid agonists (e.g., Org 28312) makes it valuable as an external validation set for docking studies, pharmacophore models, and machine learning-based QSAR predictions [3].

Chemical Biology Probe for Pathway Deconvolution Studies

Apply as a selective probe for deconvoluting signaling pathways in neuropsychiatric disease models, leveraging the patent-disclosed association of branched N-alkyl indole-piperazine derivatives with schizophrenia and depression [1]. The compound should be used in parallel with N-cyclopentyl and N-(2-methoxybenzyl) analogs to establish an SAR series and control for off-target effects, given the lack of direct selectivity profiling data for this specific compound.

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